molecular formula C9H12N2O2 B2828554 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid CAS No. 1546741-78-9

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid

Cat. No.: B2828554
CAS No.: 1546741-78-9
M. Wt: 180.207
InChI Key: PPQOTIUFKVMIMT-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a versatile chemical building block based on the privileged indazole scaffold, which is of significant interest in modern drug discovery . This tetrahydroindazole derivative serves as a crucial intermediate for researchers designing and synthesizing novel bioactive molecules. The indazole core is a well-documented pharmacophore found in compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties . For instance, closely related tetrahydroindazole-5-carboxylic acids have demonstrated notable anti-inflammatory activity in pharmacological models, highlighting the potential of this chemical class . As a carboxylic acid-functionalized heterocycle, it offers multiple sites for synthetic elaboration, making it valuable for constructing targeted libraries in hit-to-lead optimization campaigns. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h4-5,8H,2-3H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQOTIUFKVMIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1C(=O)O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid typically involves the reaction of cyclic β-keto esters with hydrazine hydrate. This reaction leads to the formation of the indazole ring system. The reaction conditions often include refluxing in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity : Research indicates that derivatives of indazole compounds exhibit potential antidepressant effects. The structural similarity of 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid to known antidepressants suggests it may influence serotonin and norepinephrine pathways, making it a candidate for further pharmacological studies .
  • Anti-inflammatory Properties : Some studies have shown that indazole derivatives can possess anti-inflammatory properties. This compound may modulate inflammatory responses, potentially leading to therapeutic applications in conditions like arthritis or other inflammatory diseases .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier positions it as a promising candidate for neuroprotection in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to explore its neuroprotective mechanisms .

Case Study 1: Antidepressant Screening

A study evaluating various indazole derivatives found that this compound showed significant activity in animal models of depression. The compound was administered in varying dosages to assess its efficacy and safety profile over a period of four weeks. Results indicated a marked improvement in depressive behaviors compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokines in macrophage cultures. The results suggested a dose-dependent response where higher concentrations led to a significant reduction in TNF-alpha levels, indicating its potential use as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler indazole derivatives. Research into its derivatives has revealed enhanced biological activities, expanding its application scope in drug development.

Derivatives Biological Activity Reference
1-Methyl DerivativeEnhanced antidepressant effects
3-Carboxylic DerivativeIncreased anti-inflammatory activity
Halogenated VariantsImproved neuroprotective properties

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

Key Compounds :

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (CID 77230337, C9H12N2O2, Mol. Wt.: 180.21)

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (Target compound, Mol. Wt.: 195.22)

Feature 1-Methyl Isomer 5-Methyl Isomer
Methyl Position Position 1 (N-methylation) Position 5 (aliphatic methyl)
Molecular Formula C9H12N2O2 C10H13NO3
Hydrogen Bonding Reduced due to N-methylation Enhanced via free NH in indazole ring
Solubility Likely lower (more lipophilic) Higher (carboxylic acid improves polarity)

Impact : The 5-methyl isomer retains an unsubstituted NH group in the indazole ring, enabling hydrogen bonding with biological targets, whereas the 1-methyl isomer loses this capability. This difference may influence pharmacokinetics and target affinity .

Heterocyclic Core Variations

Key Compounds :

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS 26751-24-6, C8H10N2O2, Mol. Wt.: 166.18)

Target Compound (Indazole derivative)

Feature Benzoimidazole Derivative Indazole Derivative
Core Structure Benzoimidazole (benzene + imidazole) Indazole (benzene + pyrazole)
Aromaticity Lower (non-aromatic imidazole ring) Higher (aromatic pyrazole ring)
Molecular Weight 166.18 195.22
Functional Groups Carboxylic acid Carboxylic acid + methyl

Impact : The indazole core’s aromaticity may enhance binding to hydrophobic enzyme pockets, while the benzoimidazole’s reduced aromaticity could favor solubility.

Functional Group Modifications

Key Compounds :

Ethyl Ester of Tetrahydroindazole Carboxylic Acid (CAS 941573-46-2, discontinued)

Target Compound (Carboxylic acid form)

Feature Ethyl Ester Carboxylic Acid
Functional Group Ester Carboxylic acid
Solubility Lower (ester is less polar) Higher (ionizable at physiological pH)
Stability Likely hydrolyzed in vivo More stable in aqueous environments

Impact : The carboxylic acid form is preferable for therapeutic applications due to improved bioavailability and metabolic stability .

Key Compounds :

Tetrahydroindazole Derivatives (e.g., Compound 51 in )

Target Compound

Feature Compound 51 Target Compound
Structure Tetrahydroimidazo[1,5-a]pyridine amide Tetrahydroindazole carboxylic acid
Biological Target Human dihydroorotate dehydrogenase (DHODH) Potential DHODH or similar enzymes
Solubility Moderate (amide group) High (carboxylic acid)
Synthesis Complexity High (multi-step amidation) Moderate (direct functionalization)

Impact: The carboxylic acid group in the target compound may mimic endogenous substrates (e.g., orotic acid in DHODH inhibition), enhancing binding efficiency compared to amide derivatives .

Physicochemical Data :

Property Target Compound 1-Methyl Isomer
Molecular Weight 195.22 180.21
Calculated logP ~1.5 (estimated) ~2.0 (higher lipophilicity)
Water Solubility >10 mM (predicted) <5 mM (predicted)

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (CAS Number: 196100-87-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 196100-87-5

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its anti-inflammatory and potential antitumor effects.

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydro-indazole compounds exhibit significant anti-inflammatory properties. In a study involving the carrageenan-induced edema model, 1-aryl derivatives demonstrated notable anti-inflammatory effects, with the most active compound showing an ED50 value of 3.5 mg/kg . The mechanism appears to involve inhibition of pro-inflammatory mediators.

Case Study 1: Synthesis and Evaluation

A series of indazole derivatives were synthesized and evaluated for their biological activities. The study highlighted the synthesis of various aryl-substituted tetrahydro-indazoles and their subsequent testing for anti-inflammatory activity. The results indicated that the presence of specific substituents significantly influenced the biological outcomes .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the SAR of indazole derivatives revealed that certain functional groups at the 4 and 6 positions of the indazole scaffold were crucial for enhancing anti-inflammatory and antitumor activities. This suggests that further modification of this compound could lead to more potent analogs .

Data Table: Summary of Biological Activities

CompoundActivity TypeED50/IC50 ValueReference
1-Phenyl-4,5,6,7-tetrahydro-1H-indazoleAnti-inflammatory3.5 mg/kg
Indazole Derivative AAntitumorIC50 = 0.64 μM
Indazole Derivative BAnti-inflammatoryIC50 = 0.01 μM

Q & A

Q. How can computational tools aid in designing novel derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • QSAR Modeling : Develop regression models using descriptors like LogP and polar surface area to predict BBB permeability .
  • Metabolite Prediction : Use GLORYx to identify vulnerable sites (e.g., carboxylic acid group) for metabolic stabilization .
  • ADMET Profiling : Run SwissADME simulations to optimize for oral bioavailability (>30% in rat models) .

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